molecular formula C18H17ClO3S B14565167 Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate CAS No. 61807-82-7

Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate

Cat. No.: B14565167
CAS No.: 61807-82-7
M. Wt: 348.8 g/mol
InChI Key: ZULIWXADDORUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is known for its unique structure, which includes a diphenylmethyl group and a sulfanyl propanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with various biological pathways. The sulfanyl group may also play a role in modulating the compound’s activity by interacting with thiol groups in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylmethyl 3-[(2-chloro-2-oxoethyl)sulfanyl]propanoate is unique due to its combination of a diphenylmethyl group and a sulfanyl propanoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

61807-82-7

Molecular Formula

C18H17ClO3S

Molecular Weight

348.8 g/mol

IUPAC Name

benzhydryl 3-(2-chloro-2-oxoethyl)sulfanylpropanoate

InChI

InChI=1S/C18H17ClO3S/c19-16(20)13-23-12-11-17(21)22-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,18H,11-13H2

InChI Key

ZULIWXADDORUOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)CCSCC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.